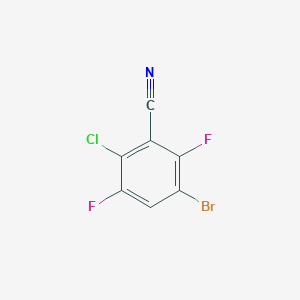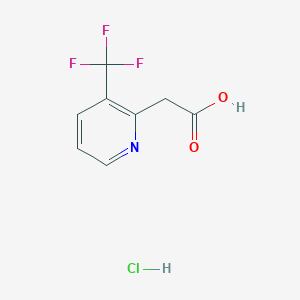
2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid hydrochloride: is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid hydrochloride typically involves the introduction of a trifluoromethyl group to a pyridine ring, followed by the formation of the acetic acid moiety. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base. The reaction conditions often include the use of solvents like dimethyl sulfoxide or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the trifluoromethyl group, potentially leading to the formation of partially or fully reduced products.
Substitution: The trifluoromethyl group and the pyridine ring can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under various conditions, including acidic or basic environments.
Major Products:
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Alcohols, amines, and partially reduced pyridine derivatives.
Substitution: Halogenated pyridines, alkylated derivatives, and other substituted products.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability .
Biology: In biological research, the compound is studied for its potential as a ligand in receptor binding studies and as a probe in biochemical assays .
Medicine: The compound’s derivatives are explored for their potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities .
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique properties .
Mécanisme D'action
The mechanism of action of 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by increasing hydrophobic interactions and altering the electronic properties of the molecule. The compound may modulate signaling pathways, inhibit enzyme activity, or act as an agonist or antagonist at receptor sites .
Comparaison Avec Des Composés Similaires
- 2-(Pyridin-2-yl)acetic acid hydrochloride
- 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride
- 2-(Pyridin-2-yl)acetic acid
Comparison: Compared to its analogs, 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts increased lipophilicity, metabolic stability, and electronic effects. These properties can enhance the compound’s biological activity and make it a valuable scaffold in drug discovery and development .
Propriétés
Formule moléculaire |
C8H7ClF3NO2 |
|---|---|
Poids moléculaire |
241.59 g/mol |
Nom IUPAC |
2-[3-(trifluoromethyl)pyridin-2-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C8H6F3NO2.ClH/c9-8(10,11)5-2-1-3-12-6(5)4-7(13)14;/h1-3H,4H2,(H,13,14);1H |
Clé InChI |
BHXIBFQFPUKJTP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)CC(=O)O)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


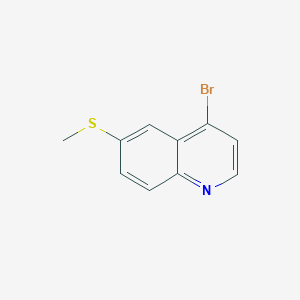
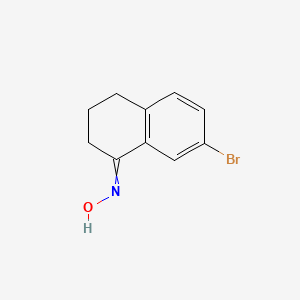
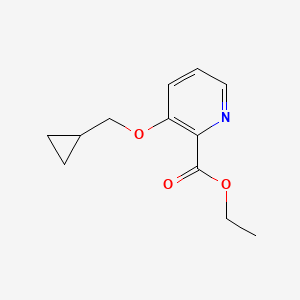
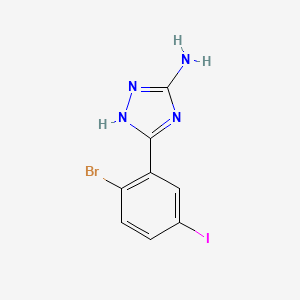
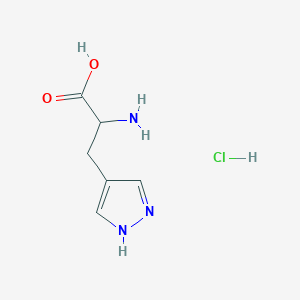
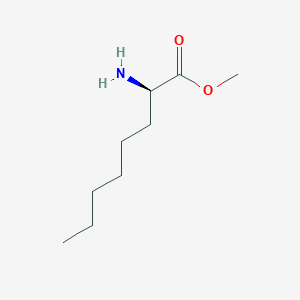
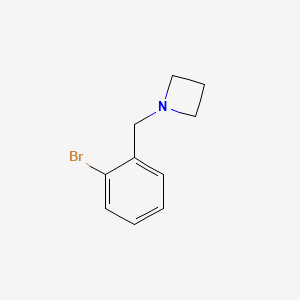
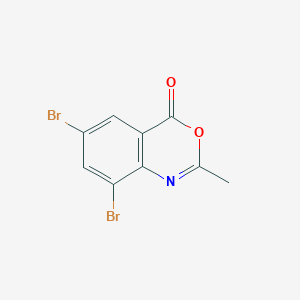
![tert-Butyl 5-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13669218.png)
![Methyl 1H-Naphtho[2,3-d]imidazole-2-carboxylate](/img/structure/B13669226.png)
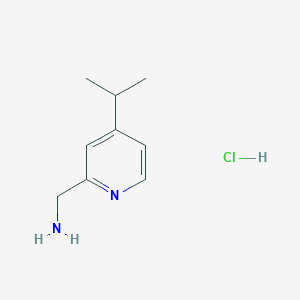
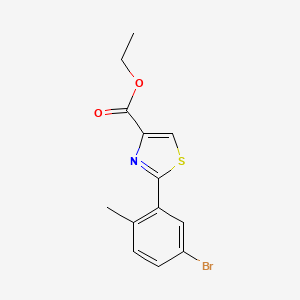
![4-Fluoro-3-methylbenzo[c]isoxazole](/img/structure/B13669252.png)
